molecular formula C19H16N4O4 B8508658 Acetamide,n-[3-[[5-nitro-4-(phenylamino)-2-pyridinyl]oxy]phenyl]-

Acetamide,n-[3-[[5-nitro-4-(phenylamino)-2-pyridinyl]oxy]phenyl]-

Cat. No. B8508658
M. Wt: 364.4 g/mol
InChI Key: KRCYALUYTHDHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide,n-[3-[[5-nitro-4-(phenylamino)-2-pyridinyl]oxy]phenyl]- is a useful research compound. Its molecular formula is C19H16N4O4 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide,n-[3-[[5-nitro-4-(phenylamino)-2-pyridinyl]oxy]phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide,n-[3-[[5-nitro-4-(phenylamino)-2-pyridinyl]oxy]phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Acetamide,n-[3-[[5-nitro-4-(phenylamino)-2-pyridinyl]oxy]phenyl]-

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[3-(4-anilino-5-nitropyridin-2-yl)oxyphenyl]acetamide

InChI

InChI=1S/C19H16N4O4/c1-13(24)21-15-8-5-9-16(10-15)27-19-11-17(18(12-20-19)23(25)26)22-14-6-3-2-4-7-14/h2-12H,1H3,(H,20,22)(H,21,24)

InChI Key

KRCYALUYTHDHLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=NC=C(C(=C2)NC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in oil, 16.24 g, 406 mmol) was suspended in DMF (800 mL) and solid N-(3-hydroxyphenyl)acetamide (61.0 g, 406 mol) was added portionwise over 1 h (warming and frothing occurs). After the final addition the product from Step 4 (101.2 g, 406 mmol) was added as a solid, portionwise, over 10 min and the resulting mixture was heated to 60° C. overnight. Water (800 mL) was carefully added dropwise to the still warm reaction mixture over 1 h to give a fine yellow precipitate. The mixture was then cooled to 0° C., filtered and the resulting solid was washed with cold H2O and hexane to give the title compound (143.3 g, 97%) as a yellow solid. 1H NMR (400 MHz, DMSO-D6) δ ppm 10.06 (s, 1H), 9.80 (s, 1H), 8.91 (s, 1H), 7.44-7.49 (m, 3H), 7.37 (dd, 2H, 1.26 Hz, 8.6 Hz), 7.29-7.33 (m, 3H), 6.76-6.80 (m, 1H), 6.22 (s, 1H), 2.04 (s, 3H). MS (ES+) m/e 365 [M+H]+.
Quantity
16.24 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
Quantity
101.2 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Yield
97%

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